Midaglizole, (R)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Midaglizole, ®-, involves several steps. The key intermediate is 2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethanol, which is then reacted with pyridine to form the final product. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of Midaglizole, ®-, follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time. The final product is purified using techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Midaglizole, ®-, undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to its corresponding amine under suitable conditions.
Substitution: Midaglizole, ®-, can undergo substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of Midaglizole, ®-, which can have different pharmacological properties .
Scientific Research Applications
Midaglizole, ®-, has several scientific research applications:
Chemistry: It is used as a model compound to study alpha-2 adrenoceptor antagonists.
Biology: The compound is used to investigate its effects on insulin secretion and glucose metabolism.
Medicine: Midaglizole, ®-, is being studied for its potential in managing diabetes and related metabolic disorders.
Industry: It is used in the development of new antidiabetic drugs and formulations
Mechanism of Action
Midaglizole, ®-, exerts its effects by antagonizing alpha-2 adrenoceptors. This leads to an increase in insulin secretion from the pancreas, thereby reducing plasma glucose levels. The compound also inhibits epinephrine-induced platelet aggregation, which can have additional therapeutic benefits .
Comparison with Similar Compounds
Similar Compounds
Clonidine: Another alpha-2 adrenoceptor agonist used primarily for hypertension.
Yohimbine: An alpha-2 adrenoceptor antagonist used for erectile dysfunction and weight loss.
Uniqueness
Midaglizole, ®-, is unique in its dual action of reducing plasma glucose levels and inhibiting platelet aggregation. This makes it a promising candidate for managing diabetes and preventing cardiovascular complications .
Properties
CAS No. |
747378-51-4 |
---|---|
Molecular Formula |
C16H17N3 |
Molecular Weight |
251.33 g/mol |
IUPAC Name |
2-[(1R)-2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine |
InChI |
InChI=1S/C16H17N3/c1-2-6-13(7-3-1)14(12-16-18-10-11-19-16)15-8-4-5-9-17-15/h1-9,14H,10-12H2,(H,18,19)/t14-/m1/s1 |
InChI Key |
TYZQFNOLWJGHRZ-CQSZACIVSA-N |
Isomeric SMILES |
C1CN=C(N1)C[C@H](C2=CC=CC=C2)C3=CC=CC=N3 |
Canonical SMILES |
C1CN=C(N1)CC(C2=CC=CC=C2)C3=CC=CC=N3 |
Origin of Product |
United States |
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